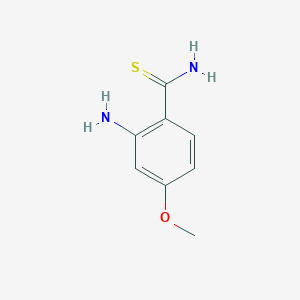
2-Amino-4-methoxybenzothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-methoxybenzothioamide is an organic compound with the molecular formula C8H10N2OS It is a derivative of benzothioamide, characterized by the presence of an amino group at the second position and a methoxy group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxybenzothioamide typically involves the reaction of 2-amino-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the desired thioamide. The reaction conditions often require a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions: 2-Amino-4-methoxybenzothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or methoxy positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzothioamides.
科学的研究の応用
2-Amino-4-methoxybenzothioamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Amino-4-methoxybenzothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. For instance, it may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.
類似化合物との比較
- 2-Amino-4-methylbenzothioamide
- 2-Amino-4-chlorobenzothioamide
- 2-Amino-4-hydroxybenzothioamide
Comparison: Compared to its analogs, 2-Amino-4-methoxybenzothioamide is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. For example, the methoxy group can enhance the compound’s ability to penetrate cell membranes, making it more effective in biological applications.
特性
分子式 |
C8H10N2OS |
|---|---|
分子量 |
182.25 g/mol |
IUPAC名 |
2-amino-4-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C8H10N2OS/c1-11-5-2-3-6(8(10)12)7(9)4-5/h2-4H,9H2,1H3,(H2,10,12) |
InChIキー |
WJWZHKORXKUYFN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(=S)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)


![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B12828554.png)






![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)


